Reduced Lipophilicity Versus the Benzimidazole Analog for Improved Oral Bioavailability Profile
This compound demonstrates quantifiably lower lipophilicity compared to its closest potent analog, CAS 2034257-53-7. Lower lipophilicity is a critical parameter in medicinal chemistry for improving aqueous solubility, reducing metabolic clearance, and minimizing off-target toxicity [1]. The target compound's computed XLogP3 is 2.5, representing a reduction of 0.3 log units compared to the analog's value of 2.8 [2][3]. This difference is significant as it can translate to a better pharmacokinetic profile and a wider therapeutic window for in vivo studies.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | N-(1H-1,3-benzodiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034257-53-7): XLogP3 = 2.8 |
| Quantified Difference | 0.3 log units lower for the target compound |
| Conditions | Computed property based on chemical structure |
Why This Matters
The 0.3 log unit reduction in lipophilicity positions the target compound as a superior starting point for lead optimization programs where balancing potency with favorable ADME properties is required, particularly given the analog's demonstrated oral bioavailability.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. General reference on the importance of lipophilicity. View Source
- [2] Kuujia.com. Computed properties for CAS 2034257-53-7. View Source
- [3] Kuujia.com. Computed properties for CAS 2034284-95-0. View Source
